methyl O-benzyl-N-formyltyrosylglycinate
Description
Methyl O-benzyl-N-formyltyrosylglycinate is a synthetic peptide derivative featuring multiple functional groups:
- Methyl ester: At the C-terminus of glycine.
- O-Benzyl group: Protects the phenolic hydroxyl group of tyrosine.
- N-Formyl group: Protects the N-terminus of tyrosine.
This compound is typically used in peptide synthesis as an intermediate, where protecting groups ensure selective reactivity during chain elongation. Its structure combines aromatic (benzyl), acyl (formyl), and ester functionalities, influencing its solubility, stability, and synthetic utility .
Properties
CAS No. |
63714-62-5 |
|---|---|
Molecular Formula |
C20H22N2O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 2-[[2-formamido-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetate |
InChI |
InChI=1S/C20H22N2O5/c1-26-19(24)12-21-20(25)18(22-14-23)11-15-7-9-17(10-8-15)27-13-16-5-3-2-4-6-16/h2-10,14,18H,11-13H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
KLIOFMXFFRVMSI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2-[[2-formamido-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-phenylmethoxybenzaldehyde with an appropriate amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The resulting amine undergoes acylation with a suitable acyl chloride to form the desired product, methyl 2-[[2-formamido-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and purity.
Chemical Reactions Analysis
Methyl 2-[[2-formamido-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Methyl 2-[[2-formamido-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[[2-formamido-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Functional Group Comparisons
Methyl Ester vs. Other Esters
- Volatility and Stability : Methyl esters (e.g., methyl salicylate in ) are less volatile than ethyl esters but more prone to hydrolysis under basic conditions compared to tert-butyl esters. Methyl O-benzyl-N-formyltyrosylglycinate’s methyl ester group enhances solubility in organic solvents but requires mild conditions for deprotection .


- Synthetic Utility : Unlike tert-butyl esters (e.g., in ), methyl esters are cost-effective but less stable during prolonged storage.
N-Formyl vs. Other Acyl Groups
- Stability : The N-formyl group (as in N-formylglycine, CAS 2491-15-8, ) is more resistant to nucleophilic attack than acetyl groups but requires strong acids (e.g., HCl/MeOH) for removal. This contrasts with Boc (tert-butoxycarbonyl) groups, which are cleaved under milder acidic conditions.
- Molecular Weight Impact : The N-formyl group adds minimal mass (MW 103.08 for N-formylglycine) compared to bulkier protecting groups, making it preferable for maintaining low molecular weight in intermediates .
O-Benzyl vs. Alternative Protecting Groups
- Stability: The O-benzyl group (as in 2-(4-methoxybenzyl)pyrrolidine, ) is stable under acidic and basic conditions but removable via hydrogenolysis. This contrasts with silyl ethers (e.g., TBS), which are labile to fluoride ions.
- Synthetic Flexibility : Benzyl ethers are widely used in tyrosine protection due to their orthogonal compatibility with Fmoc/t-Boc strategies .
2.2 Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


